molecular formula C27H38O3 B12300972 (25r)-Spirosta-1,4-dien-3-one

(25r)-Spirosta-1,4-dien-3-one

Cat. No.: B12300972
M. Wt: 410.6 g/mol
InChI Key: QEGQIJLALWETNE-UHFFFAOYSA-N
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Description

(25r)-Spirosta-1,4-dien-3-one is a steroidal sapogenin, a type of natural product derived from plants. It is part of the spirostane family of compounds, which are known for their unique spiroketal structure. These compounds are often found in various plant species and have been studied for their potential biological activities and applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25r)-Spirosta-1,4-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of diosgenin, a naturally occurring steroid sapogenin, followed by a series of chemical transformations to introduce the spiroketal structure. The reaction conditions often involve the use of strong oxidizing agents, such as chromium trioxide or potassium permanganate, under controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the extraction of precursor compounds from plant sources, followed by chemical modification. Large-scale synthesis often requires optimization of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(25r)-Spirosta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spiroketal structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly functionalized steroidal compounds, while reduction can produce derivatives with altered spiroketal structures.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of steroidal drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of (25r)-Spirosta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Diosgenin: A precursor in the synthesis of (25r)-Spirosta-1,4-dien-3-one, known for its own biological activities.

    Solasodine: Another steroidal sapogenin with similar structural features and biological properties.

Uniqueness

This compound is unique due to its specific spiroketal structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex steroidal compounds.

Properties

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,2'-oxane]-16-one

InChI

InChI=1S/C27H38O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h8,10,13,16-17,20-24H,5-7,9,11-12,14-15H2,1-4H3

InChI Key

QEGQIJLALWETNE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)C=CC56C)C)C)OC1

Origin of Product

United States

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